5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one: is a heterocyclic compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 g/mol . This compound is part of the oxazine family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of anthranilic acid derivatives with fluoro-substituted orthoesters . The reaction proceeds through a series of steps including protonation, nucleophilic attack, and ring closure . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of gold(I) catalysts has been reported to facilitate the reaction under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: Halogen substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Halogenation reactions often use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) .
Major Products: The major products formed from these reactions include various quinazolinone and dihydro analogs , which have significant biological activities .
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds .
Biology: The compound has shown potential as an antimicrobial agent , effective against both Gram-positive and Gram-negative bacteria .
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their antibacterial and antifungal properties .
Industry: In the industry, it is used in the development of advanced materials due to its unique chemical properties .
Mechanism of Action
Comparison with Similar Compounds
- 2-Methyl-4H-3,1-benzoxazin-4-one
- Quinazolinone derivatives
- 4H-Benzo[d][1,3]oxazin-4-ones
Uniqueness: 5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of the fluorine atom , which enhances its lipophilicity and bioavailability compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C9H6FNO2 |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
5-fluoro-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H6FNO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3 |
InChI Key |
NAUIWYYNNRTHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)F)C(=O)O1 |
Origin of Product |
United States |
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